Product packaging for Cdc7-IN-1(Cat. No.:)

Cdc7-IN-1

Cat. No.: B8626746
M. Wt: 409.8 g/mol
InChI Key: MNEODYFHQBZJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cdc7-IN-1 is a small molecule inhibitor targeting Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. The CDC7 kinase, in complex with its activator subunit DBF4, forms the DBF4-dependent kinase (DDK) which is essential for the activation of replication origins during the G1/S phase transition. It performs this critical function by phosphorylating members of the MCM2-7 helicase complex, leading to the recruitment of additional factors and the assembly of the functional replicative helicase[CITATION:1][CITATION:2][CITATION:6]. By selectively inhibiting CDC7, this compound effectively blocks the phosphorylation of MCM proteins, thereby preventing the firing of replication origins and the establishment of new replication forks. This action induces replication stress, S-phase delay, and can lead to apoptotic cell death in rapidly proliferating cells. Research indicates that cancer cells, which often harbor high levels of intrinsic replication stress and dysfunctional DNA damage checkpoints, are particularly vulnerable to CDC7 inhibition[CITATION:8][CITATION:10]. This makes compounds like this compound valuable tools for investigating novel oncotherapeutic strategies, synthetic lethality, and the DNA replication stress response. The compound is provided for research applications aimed at advancing the understanding of cell cycle control, DNA replication mechanics, and cancer biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClN3O4 B8626746 Cdc7-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

ethyl 2-(2-chloroanilino)-4-hydroxy-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate

InChI

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3

InChI Key

MNEODYFHQBZJNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl

Origin of Product

United States

Biological Context of Cdc7 Kinase

Core Role of Cdc7 in DNA Replication Initiation

The primary and most well-characterized role of Cdc7 is in the initiation of DNA replication. researchgate.netembopress.orgnih.govnih.govpnas.orgnih.govresearchgate.net This process is a highly regulated event that occurs during the S phase of the cell cycle.

Cdc7 kinase activity is dependent on its association with regulatory subunits. In eukaryotes, Cdc7 forms active complexes with either Dbf4 (Dbf4-dependent kinase, DDK) or Drf1. researchgate.netaacrjournals.orgembopress.orgnih.govbiorxiv.orgaacrjournals.orgembopress.orgnih.gov These regulatory subunits are crucial for targeting Cdc7 to its substrates and activating its kinase function. oup.comembopress.org Dbf4 is considered the major activating subunit in somatic cells, while Drf1 may play a more prominent role in specific developmental stages or cellular contexts. aacrjournals.orgaacrjournals.org The formation of these complexes is a key regulatory step controlling Cdc7 activity during the cell cycle. embopress.orgoup.comembopress.org Cdc7-IN-1, by inhibiting the catalytic activity of Cdc7, interferes with the function of both the Cdc7-Dbf4 and Cdc7-Drf1 complexes, effectively blocking the downstream events they regulate. biocat.commedchemexpress.compatsnap.com

A critical function of the active Cdc7 complex is the phosphorylation of subunits within the Minichromosome Maintenance (MCM) complex, particularly Mcm2 and Mcm4. biocat.comresearchgate.netaacrjournals.orgembopress.orgoup.comoup.commdpi.comnih.govpnas.orgnih.govpdbj.orgresearchgate.netnih.govmolbiolcell.org The MCM complex acts as the core component of the replicative helicase, responsible for unwinding the DNA double helix at replication origins. mdpi.comnih.gov Phosphorylation by Cdc7 is a key event that promotes conformational changes and the recruitment of other essential initiation factors like Cdc45 and GINS, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase. researchgate.netmdpi.combiorxiv.orgharvard.edu Cdc7-mediated phosphorylation of specific residues on MCM proteins, such as the N-terminal tails of Mcm2, Mcm4, and Mcm6, is crucial for unwinding DNA and initiating replication forks. mdpi.compdbj.org Inhibition of Cdc7 by this compound directly prevents this phosphorylation, thereby disrupting the activation of the MCM helicase and consequently inhibiting DNA replication initiation. biocat.commedchemexpress.compatsnap.com

Cdc7 is a critical regulator for the ultimate firing of DNA replication origins. embopress.orgpnas.orgnih.govresearchgate.net While pre-replication complexes (pre-RCs) are assembled at origins during the G1 phase, they remain dormant until the S phase. nih.govembopress.orgharvard.edu The activation, or "firing," of these origins throughout the S phase is dependent on Cdc7 activity. nih.govnih.govpnas.org Cdc7 ensures that origins fire in a coordinated and timely manner. nih.govembopress.org Inhibition of Cdc7 by this compound leads to a failure in the firing of replication origins, effectively halting DNA synthesis. patsnap.combohrium.comresearchgate.net

Phosphorylation of Minichromosome Maintenance (MCM) Complex Subunits (e.g., Mcm2, Mcm4)

Cdc7 Function in DNA Damage Response and Replication Stress

Beyond its role in initiating replication, Cdc7 is also involved in the DNA damage response (DDR) and maintaining genome integrity, particularly under conditions of replication stress. researchgate.netaacrjournals.orgembopress.orgoup.comnih.govoup.commdpi.comresearchgate.netukolegija.ltbiorxiv.orgnih.gov Replication stress occurs when the progression of replication forks is impeded by various factors, such as DNA lesions or nucleotide depletion. bohrium.comnih.gov Cdc7 contributes to the stability of stalled replication forks and can facilitate processes like translesion synthesis and DNA repair to resolve replication blocks. ukolegija.ltbiorxiv.orgnih.gov In response to replication stress, the firing of late origins can be inhibited, a process that involves the regulation of DDK activity. ukolegija.ltnih.govnih.gov Cdc7 also interacts with checkpoint pathways, such as the ATR-Chk1 pathway, which are activated during replication stress. bohrium.combiorxiv.org By inhibiting Cdc7, this compound can impact these DNA damage response pathways, potentially leading to an accumulation of DNA damage and genomic instability, particularly in cells already experiencing replication stress. patsnap.comresearchgate.net

Integration of Cdc7 within Cell Cycle Regulatory Networks

Cdc7 function is tightly integrated within the broader cell cycle regulatory network, working in concert with other key kinases, notably Cyclin-Dependent Kinases (CDKs). nih.govbiorxiv.orgpdbj.orgharvard.eduatlasgeneticsoncology.org While CDKs are essential for the G1-S transition and the activation of some replication factors, Cdc7 provides a distinct and essential function in initiating DNA unwinding at origins. pnas.orgnih.govharvard.edu The activities of Cdc7 and CDKs are coordinated to ensure that DNA replication occurs only once per cell cycle. mdpi.comnih.gov Cdc7 activity is regulated throughout the cell cycle, with levels of its regulatory subunits, Dbf4 and Drf1, fluctuating to control its activation. embopress.orgoup.comembopress.orgnih.gov Inhibition of Cdc7 by this compound disrupts this intricate regulatory network, leading to cell cycle arrest, typically in the S phase, due to the failure to initiate DNA replication. researchgate.netresearchgate.net

Aberrant Cdc7 Expression in Malignancies

Aberrant expression and activity of Cdc7 have been observed in a wide range of human malignancies. aacrjournals.orgaacrjournals.orgresearchgate.netatlasgeneticsoncology.orgcarnabio.comnih.govcancerresearchhorizons.com Increased levels of Cdc7 and its activator Dbf4 are frequently found in cancer cells and primary tumors compared to normal tissues. aacrjournals.orgnih.gov This overexpression is often correlated with increased proliferation rates, genomic instability, and poor clinical outcomes in various cancers, including ovarian, breast, colorectal, lung, and melanoma. aacrjournals.orgatlasgeneticsoncology.orgnih.govcancerresearchhorizons.com The heightened dependence of cancer cells on robust DNA replication machinery makes Cdc7 an attractive target for therapeutic intervention. patsnap.comaacrjournals.orgresearchgate.netcarnabio.com this compound, as a Cdc7 inhibitor, is being investigated for its potential to selectively target cancer cells by exploiting this dependency, leading to cell death while sparing normal cells. patsnap.comresearchgate.netcarnabio.comcancerresearchhorizons.comnih.gov

Table 1: Potency of this compound

CompoundTarget KinaseIC50 (at 1 mM ATP)Selectivity
This compoundCdc70.6 nMHighly Selective biocat.commedchemexpress.com

Table 2: Cdc7 Overexpression in Malignancies

Cancer TypeObservationSource Index
Ovarian CancerCorrelates with tumor anaplasia, aneuploidy, and advanced clinical stage. Increased levels associated with reduced tumor differentiation. aacrjournals.orgatlasgeneticsoncology.org aacrjournals.orgatlasgeneticsoncology.org
Breast CancerHigh expression reported, associated with aggressive disease, ERBB2 overexpression, triple-negative subtypes, and reduced disease-free survival. atlasgeneticsoncology.org atlasgeneticsoncology.org
Colorectal CancerIncreased Cdc7 expression observed. nih.govcancerresearchhorizons.com nih.govcancerresearchhorizons.com
Lung AdenocarcinomaHighly expressed in cell lines and tissue samples, correlates with TP53 mutational status and predicts poor outcomes. atlasgeneticsoncology.orgcancerresearchhorizons.com atlasgeneticsoncology.orgcancerresearchhorizons.com
Malignant MelanomaOverexpressed compared with benign nevi. aacrjournals.org aacrjournals.org
Diffuse Large B-cell LymphomaIncreased activity associated with poor clinical outcome. aacrjournals.orgatlasgeneticsoncology.org aacrjournals.orgatlasgeneticsoncology.org
Oral Squamous Cell CarcinomaPotential therapeutic target, regulated by E2F1. cancerresearchhorizons.com cancerresearchhorizons.com

Comprehensive Analysis of Cdc7 Overexpression Across Cancer Types

Overexpression of Cdc7 has been reported in a wide range of human malignancies compared to normal tissues. This elevated expression is not uniform across all cancer types but is a recurring theme in many, suggesting its involvement in tumorigenesis and cancer cell survival guidetoimmunopharmacology.orgwikipedia.org.

In colorectal cancer (CRC) , studies have shown significantly higher Cdc7 mRNA and protein expression in tumor samples compared to adjacent normal tissues. Immunohistochemistry analysis of a large cohort of colorectal carcinomas revealed high Cdc7 expression in a significant proportion of cases guidetoimmunopharmacology.orgguidetomalariapharmacology.org.

Breast cancer also frequently exhibits high Cdc7 expression, which has been associated with the development of aggressive subtypes, including ERBB2 (HER2) overexpression and triple-negative breast cancer. High Cdc7 levels in breast cancer are linked to accelerated cell cycle progression, disrupted tumor differentiation, and genomic instability guidetoimmunopharmacology.org. Analysis of a large cohort of breast carcinomas found Cdc7 expression in over half of the samples, with a notable percentage showing moderate or strong expression guidetoimmunopharmacology.org.

In epithelial ovarian carcinoma , increased levels of Cdc7 protein are significantly associated with advanced clinical stage, genomic instability, and accelerated cell cycle progression guidetoimmunopharmacology.orgciteab.com. Cdc7 expression was found to be high in a cohort of ovarian cancer cases analyzed guidetoimmunopharmacology.orgciteab.com.

Studies in pancreatic cancer have indicated that Cdc7 is among the genes whose expression is increased in cancer tissues. While direct comprehensive analyses of Cdc7 overexpression across large pancreatic cancer cohorts were not as explicitly detailed in the provided snippets as for other cancer types, Cdc7 inhibitors are being researched for the treatment of pancreatic cancer, implying a relevant role for Cdc7 in this malignancy. Similarly, in esophageal cancer , Cdc7 is listed among targets in the context of cell cycle regulators, and Cdc7 inhibitors are being investigated for treatment.

Salivary gland tumors also demonstrate Cdc7 overexpression. High Cdc7 expression has been reported in malignant salivary gland tumors compared to benign counterparts, with a positive correlation observed with tumor differentiation in certain subtypes guidetoimmunopharmacology.org.

In hematological neoplasms , including leukemia and diffuse large B-cell lymphoma (DLBCL), Cdc7 is expressed and activated. Its overexpression has been confirmed in leukemia cellular models and observed in clinical samples of chronic lymphocytic leukemia (CLL) guidetoimmunopharmacology.org. High Cdc7 expression is particularly associated with poor prognosis in DLBCL guidetoimmunopharmacology.org.

The widespread overexpression of Cdc7 across these diverse cancer types underscores its potential as a broad-spectrum target for therapeutic intervention.

Correlation of Cdc7 Expression with Tumor Differentiation and Prognostic Indicators

The expression level of Cdc7 has been shown to correlate with tumor differentiation status and serves as a significant prognostic indicator in several cancers.

In ovarian cancer , increased Cdc7 protein levels are significantly associated with arrested tumor differentiation. Furthermore, Cdc7 expression predicts disease-free survival independently of age, tumor grade, and stage, highlighting its strength as an independent prognostic marker guidetoimmunopharmacology.orgciteab.com.

In breast cancer , high Cdc7 expression is linked to disrupted tumor differentiation and reduced disease-free survival, contributing to the development of a more aggressive disease phenotype guidetoimmunopharmacology.org.

For colorectal cancer , while Cdc7 is highly expressed, some studies have presented contrasting findings regarding its correlation with tumor grade and stage compared to breast cancer, suggesting that the biological role and prognostic significance of Cdc7 might vary depending on the specific cancer type and its molecular background guidetomalariapharmacology.org. However, Cdc7 overexpression is generally observed in high-grade colorectal cancers.

In salivary gland tumors , Cdc7 expression has been correlated with tumor grades, indicating an association with tumor differentiation.

These findings collectively suggest that elevated Cdc7 expression is often associated with aggressive tumor characteristics, poorer differentiation, and unfavorable clinical outcomes, reinforcing its role as a relevant prognostic biomarker and a compelling therapeutic target.

Cancer TypeCdc7 OverexpressionCorrelation with Tumor DifferentiationPrognostic SignificanceSupporting Snippets
Colorectal CancerHighAssociated with high gradePotential therapy target, varying findings guidetoimmunopharmacology.orgguidetomalariapharmacology.org
Breast CancerHighDisrupted differentiationReduced disease-free survival, poor prognosis guidetoimmunopharmacology.org
Ovarian CancerHighArrested differentiationPredicts disease-free survival, poor prognosis guidetoimmunopharmacology.orgciteab.com
Pancreatic CancerIncreased (implied)Not explicitly detailedPotential therapeutic target
Esophageal CancerIncreased (implied)Not explicitly detailedPotential therapeutic target
Salivary GlandHighCorrelated with tumor gradesPotential prognostic/therapeutic target guidetoimmunopharmacology.org
Leukemia (various)Expressed/ActivatedNot explicitly detailedPoor prognosis (DLBCL) guidetoimmunopharmacology.org

Cdc7 in 1: Molecular Pharmacology

Mechanism of Cdc7 Kinase Inhibition by Cdc7-IN-1

This compound exerts its inhibitory effect through a specific interaction with the Cdc7 kinase. This interaction disrupts the normal function of Cdc7, thereby impacting downstream cellular events dependent on Cdc7 activity.

ATP-Competitive Binding Characteristics of this compound

This compound functions as an ATP-competitive inhibitor of Cdc7 kinase. medchemexpress.comadooq.comarctomsci.comglpbio.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the Cdc7 enzyme. tandfonline.comapexbt.com By occupying the ATP-binding pocket, this compound prevents ATP from binding and thus blocks the transfer of a phosphate (B84403) group from ATP to the substrate protein, such as MCM2. This competitive binding mechanism is a common mode of action for many kinase inhibitors.

Potency and Selectivity Profile of this compound (e.g., IC50, slow off-rate)

This compound is characterized by its high potency and selectivity for Cdc7 kinase. medchemexpress.comadooq.comarctomsci.com Its inhibitory potency is consistently reported with an IC50 value of 0.6 nM against Cdc7 at 1 mM ATP concentration. medchemexpress.comadooq.comarctomsci.com This low nanomolar IC50 indicates that this compound is effective at inhibiting Cdc7 activity at very low concentrations.

In addition to its high potency, this compound exhibits slow off-rate characteristics. medchemexpress.comadooq.comarctomsci.com A slow off-rate suggests that once this compound binds to the Cdc7 kinase, it dissociates slowly, potentially leading to prolonged target engagement and sustained inhibition of kinase activity within the cell.

Regarding selectivity, this compound has demonstrated good selectivity for Cdc7 kinase in broad kinase panels. aacrjournals.org While generally selective, some studies indicate less potent inhibition of other kinases, such as cdk1, cdk2, and GSK-3β, albeit at significantly higher concentrations compared to its effect on Cdc7. apexbt.com

Table 1: Potency of this compound against Cdc7 Kinase

TargetAssay ConditionIC50 (nM)
Cdc71 mM ATP0.6

Cellular Target Engagement of this compound

The cellular effects of this compound are mediated through its engagement with the Cdc7 kinase and the subsequent disruption of Cdc7-dependent cellular processes, particularly those related to DNA replication.

Inhibition of Cdc7-Dependent MCM2 Phosphorylation

A primary cellular target of Cdc7 kinase is the MCM2 protein, a subunit of the MCM2-7 helicase complex essential for unwinding DNA at replication origins. Cdc7 phosphorylates MCM2 at specific serine residues, such as Ser40 and Ser53, which is a critical step for the initiation of DNA replication. aacrjournals.orgoncotarget.commolbiolcell.orgaacrjournals.org

Treatment with this compound leads to a reduction or complete inhibition of Cdc7-dependent phosphorylation of MCM2 in cells. aacrjournals.orgoncotarget.cominvestorroom.com This inhibition of MCM2 phosphorylation serves as a direct indicator of this compound's cellular target engagement and its effectiveness in blocking Cdc7 kinase activity within a biological context. investorroom.comdiva-portal.org

Preclinical Efficacy of Cdc7 in 1 and Cdc7 Inhibition

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Inhibition of CDC7 has demonstrated potent anti-proliferative activity in a broad spectrum of human cancer cell lines. q4web.comresearchgate.netaacrjournals.orgaacrjournals.org

Efficacy Spectrum Against Diverse Human Cancer Cell Lines

Studies have shown that CDC7 inhibitors, including compounds investigated for their potential as Cdc7-IN-1 or similar agents, exhibit anti-proliferative effects across a variety of cancer types. q4web.comresearchgate.netaacrjournals.orgaacrjournals.org For instance, a potent CDC7 inhibitor, TAK-931, showed anti-proliferative activity in a large panel of 246 cell lines, encompassing both solid and hematological cancers. researchgate.netaacrjournals.org The half-maximal growth inhibition (GI50) values for TAK-931 in this panel ranged from 29.1 nM to over 30 µM, with a median of 554.5 nM. aacrjournals.org Another CDC7 inhibitor, monzosertib (B10827748) (AS-0141), demonstrated strong antiproliferative activities against various cancer types in a preclinical study involving a panel of 35 human cancer cell lines, with acute myeloid leukemia (AML) cell lines being particularly sensitive. aacrjournals.orgresearchgate.net

CDC7 Inhibitor Cell Line Panel Size GI50 Range (nM) Median GI50 (nM)
TAK-931 246 (Solid and Hematological) 29.1 to >30,000 554.5
Monzosertib (AS-0141) 35 (Various Cancer Types) Not specified Not specified

Treatment with CDC7 inhibitors like TAK-931 has been shown to suppress the cellular phosphorylation of MCM2 at Ser40, a key substrate of CDC7, leading to delayed S phase progression, checkpoint activation, apoptosis, and potent growth suppression in various cancer cell lines. aacrjournals.org

Differential Sensitivity and Selective Cytotoxicity Towards Transformed Cells vs. Normal Cells

A significant characteristic of CDC7 inhibition is its differential sensitivity and selective cytotoxicity towards transformed cancer cells compared to normal cells. patsnap.comscienceopen.complos.orggoogle.comaacrjournals.orgcancerresearchhorizons.comaacrjournals.org While CDC7 is essential for DNA replication in human cells, studies have indicated that CDC7 depletion does not induce apoptotic cell death in normal human fibroblasts. aacrjournals.org This suggests the presence of a cell-cycle checkpoint mechanism in normal cells that responds to CDC7 depletion. aacrjournals.org Lack of CDC7 in normal cells can lead to a cell-cycle arrest at the G1-S boundary with unreplicated DNA, elevated p53 protein levels, and induction of the cyclin-dependent kinase inhibitor p21, preventing apoptotic cell death. aacrjournals.org

Preclinical data support the hypothesis that CDC7 inhibition induces tumor-specific effects. aacrjournals.org This selectivity may be attributed to the combined effect of replication fork arrest and deficient checkpoint responses in tumor cells, which results in aberrant cell-cycle progression and death, whereas normal cells can survive through backup checkpoint mechanisms. aacrjournals.org Consequently, CDC7 inhibitors are expected to possess a wide therapeutic window compared to other compounds that broadly inhibit cell proliferation. aacrjournals.org CDC7 inhibition may selectively induce apoptotic cell death in cancer cells, while in normal/untransformed cells, it can lead to checkpoint activation and a reversible halt in the cell cycle at G1. cancerresearchhorizons.com In cancer cells, CDC7 inhibition can lead to progression through a defective S-phase, resulting in p53-independent apoptosis. q4web.comcancerresearchhorizons.com

In Vivo Anti-tumor Efficacy in Preclinical Models

The anti-tumor efficacy of CDC7 inhibitors, including compounds related to this compound, has been demonstrated in various preclinical in vivo models. q4web.combioworld.comgoogle.comaacrjournals.orgresearchgate.netaacrjournals.orgaacrjournals.org

Demonstration of Efficacy in Murine Xenograft Models

Oral administration of CDC7 inhibitors has shown robust anti-tumor efficacy in several human tumor xenograft models. q4web.comaacrjournals.orgresearchgate.netcarnabio.com For example, TAK-931, a potent and selective CDC7 inhibitor, demonstrated significant anti-tumor activity as a single agent in multiple xenograft models, including both cell line-based xenografts and patient-derived xenograft (PDX) models. aacrjournals.org SRA141, another CDC7 inhibitor, was tested as a monotherapy in xenografts using the acute myeloid leukemia cell line MV-4-11 in female BALB/c mice, showing efficacy. google.com TQB-3824, a novel potent CDC7 inhibitor, showed antitumor efficacy in a COLO205 colorectal cancer CDX model, with a tumor growth inhibition (TGI) of 77% at a specific dose, and in an SW620 colorectal cancer model, with TGI values of 100% and 108% at different doses. bioworld.com In a pancreatic cancer CAPAN-1 model, TGI for TQB-3824 ranged from 110% to 115% at different doses. bioworld.com Monzosertib also demonstrated robust in vivo antitumor efficacy in an MV4-11 tumor-bearing xenograft mouse model as a single agent. aacrjournals.orgresearchgate.net

CDC7 Inhibitor Xenograft Model Tumor Type Efficacy Endpoint Result
TAK-931 Multiple (Cell line-based and PDX) Various Cancers Antitumor Activity Significant
SRA141 MV-4-11 Xenograft Acute Myeloid Leukemia Efficacy Demonstrated
TQB-3824 COLO205 CDX Colorectal Cancer TGI 77% at 5 mpk b.i.d.
TQB-3824 SW620 CDX Colorectal Cancer TGI 100% at 5 mg/kg b.i.d., 108% at 7.5 mg/kg b.i.d.
TQB-3824 CAPAN-1 CDX Pancreatic Cancer TGI 110-115% at various doses
Monzosertib (AS-0141) MV4-11 Xenograft Acute Myeloid Leukemia Antitumor Efficacy Robust

Efficacy Assessment in Allograft Models

Preclinical studies have also assessed the efficacy of CDC7 inhibitors in allograft models. aacrjournals.orgncc.go.jpaacrjournals.orgresearchgate.net For instance, single-agent treatment with TAK-931 exhibited significant antitumor efficacy and immunity in J558 syngeneic allografts. aacrjournals.orgaacrjournals.orgresearchgate.net These findings were further confirmed by tumor re-challenging studies. aacrjournals.orgaacrjournals.org In murine syngeneic tumor models, the combination treatment of CDC7 inhibitors with other agents has also demonstrated enhanced antitumor immunity, leading to tumor regression. researchgate.netnih.gov

Synergistic Therapeutic Effects of Cdc7 Inhibitors in Combination Strategies

CDC7 inhibitors are being investigated for their potential in combination therapies, showing promise for enhancing treatment efficacy through synergistic effects. patsnap.comaacrjournals.orgaacrjournals.orgaacrjournals.orgcarnabio.comnih.gov Combining CDC7 inhibitors with other targeted therapies or chemotherapy agents can amplify replication stress in cancer cells, potentially leading to heightened cell death. patsnap.com

Preclinical studies have demonstrated that combinations with standard of care treatments exerted strong synergistic effects in hematological malignancies. carnabio.com The combination of monzosertib with DNA methyltransferase (DNMT) inhibitors (azacitidine or decitabine) or the BCL2 inhibitor venetoclax (B612062) resulted in significant synergistic antiproliferative effects against AML cell lines in vitro. aacrjournals.org In vivo, monzosertib exerted a synergistic antitumor effect with venetoclax in a human AML xenograft mouse model. aacrjournals.orgresearchgate.net

Combining CDC7 inhibitors with DNA-damaging agents like cisplatin (B142131) or doxorubicin (B1662922) could amplify replication stress. patsnap.com Unbiased high-throughput chemical screening revealed that the highest synergistic antiproliferative effects were observed when combining DNA-damaging agents with TAK-931. researchgate.net Functional phosphoproteomic analysis indicated that TAK-931 suppressed homologous recombination repair activity, delayed recovery from double-strand breaks, and led to the accumulation of DNA damage in combination treatments. researchgate.net

The combination of CDC7 inhibitors with PARP inhibitors has also shown synergistic anti-cancer effects. patsnap.com This combination could further compromise the DNA repair capacity of cancer cells. patsnap.com Compelling evidence suggests that the sensitivity of PARP inhibitors is associated with cell cycle dysfunction, and XL413, a potent CDC7 inhibitor, was identified as capable of synergistically enhancing the anti-tumor efficacy of Olaparib, a PARP inhibitor. researchgate.netnih.gov Mechanistically, the combined administration of XL413 and Olaparib demonstrated considerable DNA damage and DNA replication stress. nih.gov This combination also triggered a robust type-I interferon response through the induction of the cGAS/STING signaling pathway, enhancing antitumor immunity in murine syngeneic tumor models. researchgate.netnih.gov

Synergism with PARP Inhibitors

Preclinical studies have demonstrated synergistic anti-tumor effects when CDC7 inhibitors are combined with PARP inhibitors. This combination has shown promise, particularly in contexts of PARP inhibitor resistance. For instance, research involving the CDC7 inhibitor XL413 and the PARP inhibitor Olaparib has indicated a strong synergistic effect in ovarian cancer cells, including those with acquired resistance to Olaparib. nih.govresearchgate.net The combination significantly reduced cell viability and inhibited colony formation in ovarian cancer cell lines. nih.gov Another CDC7 inhibitor, SGR-2921, also showed synergistic inhibitory effects on cell proliferation and tumor growth in combination with standard-of-care agents, which can include PARP inhibitors, in acute myeloid leukemia (AML) models. larvol.com The combination of the CDC7 inhibitor TAK-931 with niraparib, another PARP inhibitor, significantly improved antitumor efficacy in preclinical tumor models, suggesting that TAK-931 could induce "BRCAness" chemically, leading to PARP inhibitor-induced synthetic lethality. nih.gov

Synergism with DNA Methyltransferase (DNMT) Inhibitors

Combinations of CDC7 inhibitors with DNA methyltransferase (DNMT) inhibitors, such as Azacitidine or Decitabine, have shown synergistic anti-tumor activity in preclinical models, particularly in hematological malignancies like AML. Studies with the CDC7 inhibitor monzosertib (AS-0141) have demonstrated significant synergistic antiproliferative effects when combined with Azacitidine or Decitabine in human AML cell lines in vitro. carnabio.comaacrjournals.orglarvol.com A triplet combination of monzosertib with a DNMT inhibitor (Azacitidine or Decitabine) and a BCL2 inhibitor (Venetoclax) also showed higher synergistic effects compared to doublet combinations in vitro and significant antitumor effects in human AML xenograft models. carnabio.com SGR-2921, another CDC7 inhibitor, increased the level of replication stress, DNA damage, and apoptosis markers in vitro when combined with hypomethylating agents, which include DNMT inhibitors. schrodinger.com

Synergism with BCL2 Inhibitors

Synergistic anti-tumor activity has also been observed with the combination of CDC7 inhibitors and BCL2 inhibitors, such as Venetoclax. Preclinical data for SGR-2921 showed synergistic anti-tumor activity both in vitro and in vivo when combined with Venetoclax in AML models. schrodinger.comlarvol.com Similarly, the CDC7 inhibitor SRA141 demonstrated synergy with the BCL-2 inhibitor ABT-199 (Venetoclax) in MOLM-13 cells, based on combination index analysis. investorroom.comgoogle.com The triplet combination of monzosertib with a DNMT inhibitor and Venetoclax also highlighted the synergistic potential of CDC7 inhibition with BCL2 inhibition in AML models. carnabio.comlarvol.com

Potentiation of Immune Checkpoint Inhibitor Efficacy

Preclinical evidence suggests that CDC7 inhibitors can potentiate the efficacy of immune checkpoint inhibitors (ICIs). Studies with the CDC7 inhibitor TAK-931 have shown that it enhances the antitumor activity of ICIs, including anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, in preclinical syngeneic mouse models. larvol.comncc.go.jpaacrjournals.org This potentiation is linked to the ability of CDC7 inhibitors to induce anti-tumor immunity. ncc.go.jp CDC7 inhibitor-mediated DNA replication stress and chromosomal instability appear to activate anti-tumor immunity, thereby enhancing sensitivity to immune checkpoint inhibitors. ncc.go.jp

Molecular Mechanisms Underlying Enhanced DNA Damage and Replication Stress in Combination Therapies

The synergistic effects observed with CDC7 inhibitors in combination therapies are largely attributed to their impact on DNA replication stress and DNA damage response pathways. CDC7 kinase is essential for initiating DNA replication by phosphorylating minichromosome maintenance (MCM) proteins, which are part of the replicative helicase. carnabio.comresearchgate.netgoogle.comaacrjournals.org Inhibition of CDC7 impairs the firing of DNA replication origins, leading to replication stress. investorroom.comaacrjournals.org

In combination with DNA-damaging agents like PARP inhibitors, CDC7 inhibition enhances DNA damage and replication stress. nih.govresearchgate.net CDC7 inhibition can suppress homologous recombination repair activity, delaying the recovery from double-strand breaks and leading to the accumulation of DNA damage when combined with DNA-damaging chemotherapies. nih.gov The combination of CDC7 inhibition and Olaparib has been shown to induce significant DNA damage, indicated by an increase in γH2AX foci, and enhance DNA replication stress. nih.govresearchgate.net This enhanced DNA damage and replication stress can activate the cGAS/STING signaling pathway, boosting anti-tumor immunity. nih.gov

Combining CDC7 inhibitors with DNMT inhibitors and BCL2 inhibitors in AML models has been shown to enhance apoptosis through the DNA damage response. carnabio.com CDC7 inhibition alters replication dynamics, leading to under-replicated DNA, which can delay cell cycle progression and ultimately result in mitotic catastrophe and apoptotic cell death. investorroom.com This caspase-dependent cell death mechanism, potentially involving mitotic accumulation, appears to be a key factor in the synergy observed with BCL2 inhibitors. investorroom.com

Data Tables

While specific quantitative data for "this compound" is not available, preclinical studies with other CDC7 inhibitors illustrate the synergistic potential in combination therapies. The following table summarizes representative findings based on the search results for various CDC7 inhibitors in combination.

CDC7 Inhibitor ExampleCombination Partner(s)Cancer Model(s)Observed EffectSource(s)
XL413Olaparib (PARP inhibitor)Ovarian Cancer Cell LinesStrong synergistic reduction in cell viability and colony formation. nih.govresearchgate.net
SGR-2921Venetoclax (BCL2 inhibitor)AML ModelsSynergistic anti-tumor activity (in vitro and in vivo). schrodinger.comlarvol.com
SGR-2921Hypomethylating Agents (DNMTi)AML ModelsIncreased replication stress, DNA damage, and apoptosis markers (in vitro). schrodinger.com
Monzosertib (AS-0141)Azacitidine/Decitabine (DNMTi)Human AML Cell LinesSignificant synergistic antiproliferative effects (in vitro). carnabio.comaacrjournals.orglarvol.com
Monzosertib (AS-0141)DNMTi + Venetoclax (Triplet)Human AML Xenograft ModelsSignificant anti-tumor effects and enhanced apoptosis via DNA damage response. carnabio.com
TAK-931 (Simurosertib)Niraparib (PARP inhibitor)Preclinical Tumor ModelsSignificantly improved antitumor efficacy, suggested chemical "BRCAness". nih.gov
TAK-931 (Simurosertib)Immune Checkpoint Inhibitors (ICIs)Preclinical Syngeneic Mouse ModelsEnhanced antiproliferative activities and anti-tumor immunity. larvol.comncc.go.jpaacrjournals.org
SRA141ABT-199 (Venetoclax, BCL2 inhibitor)MOLM-13 CellsSynergy based on combination index analysis. investorroom.comgoogle.com
XL413Cisplatin/Etoposide (Chemotherapy)Chemo-resistant SCLC CellsSynergistic inhibition of cell growth, increased apoptosis, G1/S arrest. nih.gov

Note: This table summarizes findings from studies on various CDC7 inhibitors and their combinations, providing context for the potential preclinical efficacy of CDC7 inhibition.

Mechanisms of Action of Cdc7 in 1

Induction of Cell Cycle Dysregulation

Inhibition of Cdc7 by compounds like Cdc7-IN-1 disrupts the normal progression of the cell cycle, with differential effects observed in cancer and normal cells. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net

Abortive S-Phase Progression in Cancer Cells

Inhibition or depletion of Cdc7 in various tumor cell lines causes an abortive S phase. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.gov Cdc7 is required for the "firing" of replication origins, an essential step for initiating DNA synthesis. wikipedia.orgoncotarget.com When Cdc7 activity is limited, only a restricted number of replication origins are activated, leading to the establishment of fewer replication forks. aacrjournals.orgaacrjournals.orgoncotarget.com As these cells attempt to progress through S phase with insufficient active replication forks, DNA synthesis ceases stochastically, resulting in incompletely replicated or abnormally replicated DNA. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This defective S-phase progression can culminate in cell death. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Research findings illustrate this effect across various cancer cell types. For example, depletion of Cdc7 by siRNA in HeLa cells, a cervical cancer cell line, leads to an accumulation of cells in S phase and decreased uptake of BrdUrd, a marker for DNA synthesis. aacrjournals.org Similarly, pancreatic adenocarcinoma cells treated with Cdc7 siRNA or the Cdc7 inhibitor PHA-767491 showed marked apoptotic cell death and a prominent sub-G1 peak on flow cytometry, indicative of cell death following aberrant S phase. oncotarget.com In breast cancer cell lines with p53 mutations, Cdc7 depletion also resulted in an abortive S phase, characterized by decreased BrdU incorporation and increased γH2A.X, a marker of DNA damage. nih.gov

Mitotic Accumulation and Catastrophe

Following the abortive S phase, some cancer cells treated with Cdc7 inhibitors may progress to mitosis despite having unreplicated or damaged DNA. aacrjournals.orgnih.govaacrjournals.org This can lead to aberrant mitosis and ultimately mitotic catastrophe. aacrjournals.orgnih.govnih.govinvestorroom.com Mitotic catastrophe is a form of cell death that results from failure to properly complete mitosis, often due to severe chromosomal abnormalities. nih.govplos.orgaacrjournals.org

Studies have shown that Cdc7 depletion or inhibition can lead to the accumulation of cells in the G2/M phase. investorroom.complos.org For instance, depletion of Cdc7 in HeLa cells can lead to either apoptosis or mitotic catastrophe. aacrjournals.org Another Cdc7 inhibitor, SRA141, was shown to cause a substantial accumulation of cells in G2/M, accompanied by cell death, which was caspase-dependent but the mitotic accumulation itself was caspase-independent. investorroom.com The synergy observed between Cdc7 inhibitors and inhibitors of ATR or CHK1 in liver cancer cells is thought to derive from abnormalities in mitosis, including elevated mitotic length and abnormal chromosome segregation, inducing mitotic catastrophe. nih.gov

G0/G1 Phase Arrest in Normal Cells

A key differential effect of Cdc7 inhibition is observed in normal cells, which typically undergo a reversible cell cycle arrest in the G0/G1 phase upon Cdc7 inhibition. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netoncotarget.comresearchgate.net This is in contrast to the abortive S phase and cell death seen in cancer cells. aacrjournals.orgaacrjournals.orgresearchgate.net This G1 arrest in normal cells is mediated by a DNA origin activation checkpoint that is often defective or lost in cancer cells. aacrjournals.orgresearchgate.netoncotarget.com

In normal human dermal fibroblasts, Cdc7 depletion did not result in a broad distribution of cells with S-phase DNA content but rather caused accumulation within a sharp peak consistent with a G1 or early S-phase arrest. aacrjournals.org This arrest is dependent on a p53-dependent pathway that prevents progression through a lethal S phase when Cdc7 activity is insufficient. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netoncotarget.comaacrjournals.orgembopress.org In untransformed breast epithelial cells, Cdc7 inhibition leads to a reversible senescent-like state and withdrawal from the cell cycle. nih.gov This G1 arrest in normal cells contributes to the potential therapeutic window for Cdc7 inhibitors, as they can selectively target cancer cells while sparing normal tissues. aacrjournals.orgresearchgate.netdovepress.com

Apoptosis Induction Pathways

Inhibition of Cdc7 ultimately leads to apoptotic cell death in susceptible cancer cells. aacrjournals.orgaacrjournals.orgnih.govoncotarget.cominvestorroom.com The pathways involved can be both caspase-dependent and influenced by the p53 status of the cells. aacrjournals.orgoncotarget.comresearchgate.netnih.govguidetoimmunopharmacology.orgguidetopharmacology.org

Caspase-Dependent Apoptotic Mechanisms

Apoptosis induced by Cdc7 inhibition often involves the activation of caspases, key executioners of programmed cell death. oncotarget.cominvestorroom.comnih.govguidetoimmunopharmacology.org Evidence for caspase involvement comes from studies where caspase inhibitors can prevent or reduce the cell death observed upon Cdc7 inhibition. investorroom.comresearchgate.net

For example, in HeLa cells, Cdc7 depletion leads to caspase activation. aacrjournals.org Treatment of Colo-205 cells with the Cdc7 inhibitor SRA141 resulted in the accumulation of cells in sub-G1, indicative of cell death, which was eliminated by the caspase inhibitor QVD, confirming a caspase-dependent apoptotic mechanism. investorroom.com Pancreatic cancer cells treated with Cdc7 siRNA or PHA-767491 showed cleavage of PARP-1 and caspase-3, further supporting caspase-dependent apoptosis. oncotarget.com

Characterization of p53-Dependent and p53-Independent Apoptosis

The dependence of Cdc7 inhibition-induced apoptosis on p53 status varies between cell types. In many cancer cell lines, Cdc7 depletion or inhibition leads to p53-independent apoptosis. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netdovepress.comresearchgate.net This is particularly relevant for cancers with mutated or non-functional p53, which are often resistant to conventional therapies that rely on p53 activation for cell death. aacrjournals.orgresearchgate.netnih.gov

In contrast, in normal fibroblasts and certain p53-proficient cancer cells, a p53-dependent pathway can induce cell cycle arrest and prevent lethal S-phase progression, thereby protecting these cells from apoptosis induced by Cdc7 inhibition. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.orgresearchgate.netoncotarget.comaacrjournals.orgresearchgate.netembopress.org For instance, normal human dermal fibroblasts with proficient p53 response activate p53 and p21 upon Cdc7 depletion, leading to cell cycle arrest rather than apoptosis. aacrjournals.org Similarly, in murine embryonic stem cells, Cdc7 depletion causes S-phase arrest and p53-dependent cell death. embopress.org In breast epithelial cells, cell fate upon prolonged Cdc7 inhibition depends on p53 function, with p53 knockout funneling cells into apoptosis instead of senescence. nih.gov

However, some p53-positive cancer cells may still undergo cell death after Cdc7 depletion, suggesting that p53 alone may not completely prevent cell death in all cancer contexts. plos.org The precise mechanisms of p53-independent cell death in Cdc7-depleted cancer cells are still being characterized, but they appear to involve entry into aberrant S phase followed by cell death. plos.org

Induction of Genomic Instability

CDC7 inhibition leads to the induction of genomic instability, a hallmark of cancer cell vulnerability. This is primarily achieved through the disruption of DNA replication and repair mechanisms.

Inhibition of CDC7 activity contributes to the accumulation of DNA double-strand breaks (DSBs). One key indicator of DSBs and replication stress is the phosphorylation of histone H2AX at serine 139, forming γH2AX foci asm.orgaacrjournals.org. Studies have shown that CDC7 inhibition can suppress the phosphorylation of H2AX in response to replication stress, suggesting that CDC7 is involved in the processing of stalled replication forks and the subsequent formation of DSBs embopress.orgbiorxiv.org. While γH2AX is a marker for DSBs, its formation can be influenced by various factors, and the precise role of CDC7 in its accumulation or suppression under different conditions is an area of ongoing research asm.orgaacrjournals.orgembopress.orgbiorxiv.org. Inhibition of CDC7 has been shown to lead to DNA damage and replication stress nih.gov.

CDC7 inhibition has been linked to the enhancement of chromosomal instability (CIN). This can manifest as irregular progression through mitosis and the formation of micronucleated cells researchgate.net. CDC7 inhibitor-mediated replication stress can induce CIN in cancer cells ncc.go.jpresearchgate.net. This instability appears to activate intracellular inflammatory responses ncc.go.jp. Studies using CDC7 inhibitors like TAK-931 have demonstrated that they strongly induce replication stress-mediated chromosomal instability in cancer cells ncc.go.jp.

Accumulation of DNA Double-Strand Breaks (e.g., γH2AX foci)

Immunomodulatory Effects

Beyond its direct effects on DNA replication, CDC7 inhibition can also exert immunomodulatory effects, potentially enhancing anti-tumor immune responses.

Genomic instability and DNA replication stress induced by CDC7 inhibition are recognized as primary sources of cytosolic dsDNA, which can subsequently trigger the cGAS/STING signaling pathway nih.govresearchgate.net. The cGAS/STING pathway is a crucial innate immune mechanism that detects cytosolic DNA and initiates immune responses, including the production of type I interferons researchgate.netnih.govcarnabio.com. Inhibition of CDC7, particularly in combination with other agents like PARP inhibitors, has been shown to activate the cGAS/STING pathway, leading to a robust type-I interferon response nih.govresearchgate.net. Long-term treatment with CDC7 inhibitors has been shown to lead to the activation of the cGAS-STING pathway researchgate.net. This activation highlights a potential avenue for enhancing the innate immune response within cancer cells nih.gov.

Structure Activity Relationships and Inhibitor Design for Cdc7 Kinase

Computational Approaches in Cdc7 Inhibitor Discovery

Computational methods are integral to modern drug discovery, offering insights into protein-ligand interactions, predicting binding affinities, and facilitating the screening of large chemical libraries. These approaches accelerate the identification and optimization of potential Cdc7 inhibitors.

Application of Pharmacophore Models

Pharmacophore models are utilized to define the essential features of a molecule required for binding to a biological target. These models represent the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that interact with the active site of Cdc7 kinase. By generating putative pharmacophore models based on known inhibitors or in silico docking analysis, researchers can identify a minimum structural motif necessary for Cdc7 inhibition. This approach has been instrumental in identifying novel chemical scaffolds with potential Cdc7 inhibitory activity, such as the dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold. invivochem.cnnih.gov

Molecular Docking and In Silico Screening Strategies

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target. For Cdc7 kinase, docking studies help to understand how potential inhibitors interact with the ATP-binding site and identify key residues involved in binding. fishersci.beharvard.edumdpi-res.com Various docking methods, including induced fit docking (IFD) and extra precision (XP) mode, are employed to accurately model the binding pose and interactions. huggingface.co In silico screening strategies involve docking large databases of compounds to the Cdc7 kinase active site to identify potential binders. nih.gov These virtual screening efforts, often coupled with techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP+), allow for the evaluation of binding stability and the prediction of relative binding energies, guiding the selection of promising candidates for synthesis and biological testing. fishersci.behuggingface.comedchemexpress.comcenmed.com

Exploration of Novel Chemical Scaffolds for Cdc7 Inhibition

The identification of diverse chemical scaffolds is crucial for developing Cdc7 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Various heterocyclic cores have been explored as starting points for SAR studies.

Pyrazole (B372694) Derivatives as Cdc7 Inhibitors

Pyrazole and its derivatives represent a significant class of heterocyclic compounds with potential as treatments for cancer. harvard.edu SAR studies on pyrazole derivatives have revealed the importance of specific substitutions for inhibitory activity against Cdc7 kinase. fishersci.beharvard.edumdpi-res.com Computational studies, including molecular docking and MD simulations, have been used to investigate the binding interactions of pyrazole derivatives with Cdc7, providing insights into the structural basis for their activity. harvard.edumdpi-res.com For example, studies on specific pyrazole compounds have shown varying docking scores and binding free energies, indicating different binding affinities to the Cdc7 kinase active site. harvard.edumdpi-res.com

Dihydrothieno[3,2-d]pyrimidin-4(1H)-one Scaffold

The dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold has been identified as a promising core for the development of potent and selective Cdc7 inhibitors. invivochem.cnnih.govharvard.edu SAR studies on compounds featuring this scaffold have led to the discovery of inhibitors with improved potency and kinase selectivity. invivochem.cnnih.govharvard.edu Molecular docking studies have been utilized to understand the selectivity of these compounds over other kinases, such as ROCK1. invivochem.cnnih.govharvard.edu Lead optimization efforts based on this scaffold have resulted in the identification of compounds like TAK-931 (simurosertib), which demonstrated potent Cdc7 inhibition and entered clinical trials. invivochem.cn TAK-931 itself incorporates a methylpyrazole moiety.

Structural Basis of Cdc7-Inhibitor Interactions

Understanding the structural basis of how inhibitors bind to the Cdc7-Dbf4 complex is essential for the rational design of more potent and selective therapeutic agents. Crystallographic studies have been instrumental in elucidating these interactions at the atomic level.

Crystallographic Studies of Cdc7-Dbf4 Complexes with Inhibitors

Crystal structures of human Cdc7-Dbf4 in complex with ATP-competitive small molecules, including XL413 (Cdc7-IN-1), have been determined, revealing the inhibited forms of the kinase tandfonline.comnih.govcsic.esbohrium.comresearchgate.net. These structures show that the Dbf4 subunit wraps around Cdc7, forming a substantial bipartite interface that buries a significant hydrophobic molecular surface researchgate.net. This interaction is critical for Cdc7 kinase activity researchgate.netnih.gov.

Crystallographic studies have demonstrated that inhibitors like this compound bind within the active site of the Cdc7 kinase subunit csic.esgithub.io. The binding of these inhibitors competes with ATP, thereby preventing the phosphorylation of downstream substrates such as the MCM2-7 helicase complex, which is essential for DNA unwinding during replication initiation tandfonline.comnih.govresearchgate.net.

The structures have revealed that the Dbf4 subunit plays a vital role in stabilizing the active conformation of Cdc7. Specifically, the effector domain of Dbf4, containing conserved motif C, is essential for supporting Cdc7 kinase activity by binding to the N-terminal lobe of the kinase and stabilizing its canonical αC helix researchgate.netnih.gov. Dbf4 motif M interacts with the C-terminal lobe of Cdc7, acting as a tethering domain researchgate.netnih.gov. These interactions create the structural context within which inhibitors like this compound bind to the Cdc7 active site.

Studies involving the superposition of Cdc7 crystal structures with different bound ligands, including ADP and ATP-competitive inhibitors like XL413, confirm that these inhibitors occupy the catalytic site tandfonline.comcsic.es. This site is identified as a key druggable cavity within the Cdc7 structure tandfonline.comcsic.es.

Identification of Key Active Site Features and Binding Motifs

Analysis of the crystal structures of Cdc7-Dbf4 complexes with inhibitors, including those with XL413 (this compound), has allowed for the identification of key active site features and binding motifs crucial for inhibitor interaction. The catalytic site of Cdc7, where ATP and competitive inhibitors bind, is a well-defined pocket tandfonline.comcsic.es.

While specific, detailed interactions of every atom of this compound (XL413) within the binding pocket are often described in primary research articles detailing the crystallography, the general features observed in Cdc7-inhibitor complexes highlight the critical residues and regions involved. The binding pocket is formed by residues from the Cdc7 kinase domain. Interactions often involve hydrogen bonds with the kinase hinge region, as well as interactions with conserved residues in the active site and potentially the glycine-rich loop acs.org.

Specific amino acid residues within the Cdc7 active site contribute to the binding affinity and selectivity of inhibitors. While detailed mutational analyses specifically for this compound binding were not extensively detailed in the provided snippets, general principles of kinase inhibitor binding apply. Conserved residues within the ATP-binding pocket, such as those in the catalytic loop and activation loop, are critical for coordinating ATP and are therefore key interaction points for ATP-competitive inhibitors.

Mechanisms of Resistance to Cdc7 Inhibition

Intrinsic Resistance Pathways in Cancer Cells

Intrinsic resistance refers to pre-existing mechanisms within cancer cells that limit their initial response to Cdc7 inhibitors. While specific intrinsic resistance pathways to Cdc7-IN-1 have not been detailed in the provided search results, general mechanisms of intrinsic resistance to targeted therapies can involve inherent cellular characteristics that bypass the drug's action or reduce its effectiveness. For instance, studies on resistance to other targeted agents, such as PARP inhibitors in ovarian cancer, have implicated aberrant cell cycle-related pathways as contributors to intrinsic resistance. A drug screening study in intrinsically resistant ovarian cancer cell lines identified a CDC7 inhibitor as a potential sensitizer (B1316253) to Olaparib, suggesting a role for CDC7-related pathways in this intrinsic resistance. In melanoma, resistance to Vemurafenib was associated with persistent expression of CDC7, indicating that high basal levels or sustained activity of CDC7 in some cancer cells might contribute to intrinsic resistance to therapies that indirectly impact DNA replication or cell cycle progression.

Elucidation of Acquired Resistance Mechanisms

Acquired resistance develops after initial sensitivity to a Cdc7 inhibitor. This can occur through various on-target or off-target mechanisms. A significant off-target mechanism of acquired resistance to targeted therapies, particularly in lung and prostate adenocarcinomas, is histological transformation, specifically neuroendocrine transdifferentiation. This transformation leads to a more aggressive tumor phenotype with limited treatment options. Research has focused on understanding the molecular mechanisms driving this plasticity to develop strategies to prevent or delay it. Studies have shown that upregulation of CDC7 occurs during the early stages of neuroendocrine transformation, suggesting its involvement in the development of this acquired resistance mechanism.

Influence of TP53 and RB1 Mutations on Cdc7 Inhibitor Sensitivity and Resistance

Mutations in the tumor suppressor genes TP53 and RB1 are frequently observed in various cancers and play a significant role in influencing sensitivity and resistance to therapies, including potentially Cdc7 inhibitors. Loss of activity in both TP53 and RB1 are considered early events in neuroendocrine transformation in lung and prostate adenocarcinomas. This co-inactivation has been shown to induce a dependency on CDC7, thereby sensitizing these cells to CDC7 inhibitors like simurosertib. Conversely, TP53 mutations are common in small cell lung cancer (SCLC) and can promote resistance to DNA-damaging therapies by attenuating apoptosis. Defects in the P53 pathway have also been noted as instrumental in inhibiting responsiveness to certain myeloma therapeutics. Research indicates that CDC7 expression is directly regulated by the inactivation of TP53 and RB1. While TP53 inactivation alone might induce CDC7 expression in some contexts (e.g., LUAD), in others (e.g., PRAD), RB1 mutation appears more critical for increased CDC7 expression.

Histological Transformation as a Contributor to Acquired Resistance (e.g., Neuroendocrine Transformation)

Histological transformation, particularly neuroendocrine (NE) transformation, is a well-documented mechanism of acquired resistance to targeted therapies in lung and prostate adenocarcinomas, leading to poor prognosis. This lineage plasticity presents a significant clinical challenge due to the limited treatments available for transformed tumors. Upregulation of the cell cycle kinase CDC7 has been observed during the initial steps of NE transformation, following TP53 and RB1 co-inactivation. This upregulation contributes to a dependency on CDC7 in the transforming cells. Studies utilizing CDC7 inhibitors, such as simurosertib, have demonstrated their ability to suppress NE transdifferentiation and prolong the response to targeted therapy in in vivo models of NE transformation. The mechanism underlying this suppression involves the induction of proteasome-mediated degradation of the MYC protein, which is known to be involved in stemness and histological transformation. Ectopic overexpression of a degradation-resistant MYC isoform was shown to re-establish the NE transformation phenotype even in the presence of CDC7 inhibition, further supporting the role of MYC degradation in preventing transformation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Found
SimurosertibNot Found
TAK-931Not Found
PHA-76749111715766
XL413135564632
Olaparib23725625
Niraparib24958200
TalazoparibNot Found
Vemurafenib42611257
Enzalutamide15951529
Cisplatin (B142131)441203, 5460033, 2767, 11493598
Irinotecan60838
Oxaliplatin77994, 5310940
Osimertinib71496458

Data Tables

While specific quantitative data tables for this compound were not available in the search results, the following table summarizes key findings regarding the influence of TP53 and RB1 mutations on CDC7 expression and sensitivity to a CDC7 inhibitor (simurosertib) based on the provided text:

Genetic Alteration (Lung Adenocarcinoma)CDC7 Expression (vs. WT TP53/RB1)Sensitivity to Simurosertib
TP53 Mutation (WT RB1)IncreasedInduced Sensitivity
RB1 Mutation (WT TP53)Not explicitly stated as increased in LUAD cohort compared to double WT in one study, but RB1 inactivation led to increased CDC7 promoter activity.Induced Sensitivity
TP53 and RB1 Co-inactivationUpregulated (early in NE transformation)Induced Sensitivity
Genetic Alteration (Prostate Adenocarcinoma)CDC7 Expression (vs. WT TP53/RB1)Sensitivity to Simurosertib
TP53 Mutation (WT RB1)Not observed as increased in PRAD cohort compared to double WT in one study. TP53 inactivation led to increased CDC7 promoter activity.Induced Sensitivity
RB1 Mutation (WT TP53)IncreasedInduced Sensitivity
TP53 and RB1 Co-inactivationUpregulated (early in NE transformation)Induced Sensitivity

Note: The data presented in the tables are based on interpretations of the provided search result text and may not represent comprehensive experimental data.

Future Research Directions

Comprehensive Elucidation of Intrinsic and Acquired Resistance Mechanisms

Understanding the mechanisms by which cancer cells develop resistance to CDC7 inhibitors is a critical area for future investigation. Cancer cells are known for their ability to adapt and develop resistance to targeted therapies, including CDC7 inhibitors. guidetoimmunopharmacology.org Research suggests that elucidating these underlying mechanisms is crucial for developing strategies to overcome this challenge. guidetoimmunopharmacology.org

Future studies should focus on identifying the specific molecular pathways and genetic alterations that contribute to both intrinsic (pre-existing) and acquired (developed during treatment) resistance to Cdc7-IN-1. This could involve detailed genomic, transcriptomic, and proteomic analyses of sensitive versus resistant cell lines and patient samples. For instance, altered expression or mutations in genes involved in DNA replication, repair pathways, cell cycle checkpoints, or drug efflux mechanisms could play a role.

Identifying resistance mechanisms will be instrumental in designing more effective treatment strategies, potentially involving the development of second-generation inhibitors or rational combination therapies. guidetoimmunopharmacology.org

Identification and Validation of Predictive Biomarkers for Therapeutic Response

Identifying biomarkers that can predict which patients are most likely to respond to this compound therapy is another crucial future research direction. Patient stratification based on predictive biomarkers is considered key to the successful development of CDC7 inhibitors. guidetomalariapharmacology.orgciteab.com

Overexpression of CDC7 kinase has been observed in various cancer types and is often associated with poor prognosis. guidetomalariapharmacology.org This suggests that CDC7 expression levels could potentially serve as a predictive biomarker for sensitivity to this compound. Future research should focus on validating CDC7 expression, perhaps assessed through immunohistochemistry or gene expression analysis, as a reliable predictor of response in preclinical models and clinical trials.

Beyond CDC7 expression, other potential biomarkers could include alterations in DNA damage response pathways, replication stress markers, or specific genetic mutations (such as TP53 mutations, which have been associated with favorable preclinical activity of a CDC7 inhibitor in certain cancers). Research should aim to identify and validate a panel of biomarkers that can accurately predict therapeutic response to this compound, enabling better patient selection for clinical trials and ultimately, personalized treatment approaches.

Optimization of Rational Combination Therapeutic Strategies for Enhanced Efficacy

Combining CDC7 inhibitors with other therapeutic agents holds significant promise for enhancing treatment efficacy and overcoming resistance. guidetoimmunopharmacology.orgguidetomalariapharmacology.org Future research should focus on optimizing rational combination strategies involving this compound.

Preclinical studies have demonstrated the potential for synergistic effects when combining CDC7 inhibitors with DNA-damaging agents like cisplatin (B142131) or doxorubicin (B1662922), which can amplify replication stress in cancer cells. Combining CDC7 inhibitors with PARP inhibitors, which target DNA repair pathways, could further compromise the DNA repair capacity of cancer cells, leading to synergistic anti-cancer effects.

Other potential combinations include those with WEE1 inhibitors, which have shown synergistic cell death in preclinical models like Ewing sarcoma by forcing premature mitotic entry and mitotic catastrophe. Combining CDC7 inhibitors with immunotherapies is also an area of interest, as inducing replication stress and genomic instability might enhance the visibility of cancer cells to the immune system.

Future research should involve rigorous preclinical testing of various combination partners with this compound in relevant cancer models to identify the most synergistic and effective combinations. This includes investigating the optimal dosing, scheduling, and the underlying mechanisms of synergy. Clinical trials are needed to evaluate the safety and efficacy of these rational combinations in patients.

Deeper Understanding of Cdc7 Kinase Functions Beyond DNA Replication Initiation

While CDC7's crucial role in initiating DNA replication is well-established, emerging research suggests it has additional functions in DNA metabolism and cell cycle regulation. Future research should aim for a deeper understanding of these roles beyond the initial firing of replication origins, and how inhibiting these functions with compounds like this compound impacts cancer cells and potentially normal cells.

Studies indicate that CDC7 is involved in replication fork stability during replication stress, DNA repair, and the DNA damage response. It also plays a role in activating the replication checkpoint, specifically by phosphorylating Claspin, a key mediator of the ATR-Chk1 pathway. Understanding how this compound affects these processes is important for fully appreciating its mechanism of action and potential therapeutic implications.

Furthermore, research suggests potential roles for CDC7 modulators in fields beyond oncology, such as regenerative medicine, by influencing the proliferation of stem cells. guidetoimmunopharmacology.org Investigating the impact of this compound on these processes in various cell types could reveal novel therapeutic applications or potential off-target effects.

Future studies utilizing advanced molecular and cellular techniques are needed to precisely map the substrates of CDC7 beyond MCM proteins and to dissect the signaling pathways in which it participates under different cellular conditions, including replication stress and in various cancer contexts.

Q & A

Basic: What are the standard protocols for assessing Cdc7-IN-1's inhibitory activity in vitro?

Answer:
To evaluate this compound's inhibitory activity, researchers should adopt a quantitative approach using kinase assays under controlled conditions. Key steps include:

  • Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC50 values, ensuring triplicate measurements to account for variability .
  • Control groups : Include positive controls (e.g., known CDC7 inhibitors) and negative controls (DMSO-only treatments) to validate assay specificity .
  • Data normalization : Express results as percentage inhibition relative to controls, using statistical software (e.g., GraphPad Prism) for analysis .
  • Reproducibility : Document buffer composition, incubation times, and temperature in detail to enable replication .

Basic: How to determine appropriate sample sizes for preclinical studies involving this compound?

Answer:
Sample size should balance statistical power with practical feasibility:

  • Pilot studies : Conduct small-scale experiments (n=3–5) to estimate effect size and variability .
  • Power analysis : Use tools like G*Power to calculate the minimum sample size required for significance (e.g., α=0.05, power=0.8) .
  • Representative sampling : For in vivo studies, ensure animal cohorts reflect genetic diversity to avoid bias .

Advanced: How to resolve contradictions in reported IC50 values of this compound across different studies?

Answer:
Contradictions may arise from methodological variability. Address them by:

  • Comparative analysis : Replicate experiments using protocols from conflicting studies, controlling variables like ATP concentrations (critical for kinase assays) .
  • Meta-analysis : Pool data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .
  • Contextual factors : Account for differences in cell lines (e.g., HeLa vs. HCT116) or assay formats (radiometric vs. fluorescence) that may influence results .

Advanced: What methodologies can identify off-target effects of this compound in kinase profiling assays?

Answer:
To assess selectivity:

  • Broad-spectrum profiling : Use panels like Eurofins KinaseProfiler® to test inhibition against 100+ kinases at 1 µM this compound .
  • Structural analysis : Perform molecular docking studies to predict binding affinities for kinases with homologous ATP-binding domains .
  • Functional validation : Combine siRNA knockdown of CDC7 with this compound treatment; lack of additive effect suggests off-target activity .

Advanced: How to design a study evaluating this compound's synergy with other DNA replication inhibitors?

Answer:
Apply combinatorial principles:

  • Experimental design : Use a factorial approach (e.g., this compound ± gemcitabine) with multiple dose combinations .
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy .
  • Mechanistic validation : Perform cell cycle analysis (flow cytometry) to confirm G1/S arrest enhancement .

Advanced: How to address ethical considerations in in vivo studies using this compound?

Answer:
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Animal welfare : Follow ARRIVE guidelines for humane endpoints and minimize cohort sizes without compromising statistical validity .
  • Transparency : Pre-register study protocols on platforms like OSF to reduce publication bias .
  • Peer review : Submit experimental designs to institutional animal care committees (IACUC) for ethical approval .

Basic: What statistical methods are appropriate for analyzing this compound's effects on cell viability?

Answer:

  • Parametric tests : Use Student’s t-test for comparing two groups or ANOVA for multi-group analyses, assuming normality .
  • Non-parametric alternatives : Apply Mann-Whitney U or Kruskal-Wallis tests if data violate normality assumptions .
  • Multiple testing correction : Control false discovery rates using the Benjamini-Hochberg method in high-throughput datasets .

Advanced: How to optimize experimental conditions for this compound in 3D tumor models?

Answer:

  • Model selection : Use patient-derived organoids (PDOs) to preserve tumor heterogeneity .
  • Drug penetration assays : Quantify this compound diffusion via LC-MS/MS in core vs. peripheral regions of spheroids .
  • Longitudinal imaging : Track growth inhibition over 7–14 days using IncuCyte® live-cell analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.